L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine
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Overview
Description
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine: is a synthetic peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Substitution reactions often involve the use of specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylalanine residue can produce phenylalanine hydroxyl derivatives.
Scientific Research Applications
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including drug delivery systems and as a scaffold for developing new drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific sequence of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Phenylalanyl-L-leucine: A simpler dipeptide with different biological properties.
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycyl-L-leucine: A similar peptide with one fewer glycine residue.
Uniqueness
L-Phenylalanyl-L-seryl-L-lysyl-L-leucylglycylglycylglycylglycyl-L-leucine is unique due to its specific sequence and the presence of multiple glycine residues, which can influence its flexibility and interaction with other molecules.
Properties
CAS No. |
646062-26-2 |
---|---|
Molecular Formula |
C38H62N10O11 |
Molecular Weight |
835.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C38H62N10O11/c1-22(2)14-27(35(55)44-19-32(52)42-17-30(50)41-18-31(51)43-20-33(53)45-28(38(58)59)15-23(3)4)47-36(56)26(12-8-9-13-39)46-37(57)29(21-49)48-34(54)25(40)16-24-10-6-5-7-11-24/h5-7,10-11,22-23,25-29,49H,8-9,12-21,39-40H2,1-4H3,(H,41,50)(H,42,52)(H,43,51)(H,44,55)(H,45,53)(H,46,57)(H,47,56)(H,48,54)(H,58,59)/t25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
UYZQKLFQBGQSLJ-ZIUUJSQJSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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